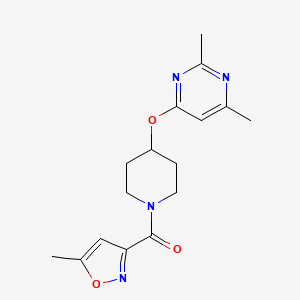
(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C16H20N4O3 and its molecular weight is 316.361. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, synthesis methods, and comparisons with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C19H25N5O3 with a molecular weight of approximately 371.441 g/mol. The structure features a piperidine ring, a pyrimidine moiety, and an isoxazole group, which contribute to its diverse biological activities.
Biological Activities
Research indicates that compounds with structural similarities to this compound exhibit various biological activities:
- Antimicrobial Activity : Similar compounds have shown effectiveness against a range of pathogens, suggesting potential applications in treating infections.
- Anticancer Properties : Some derivatives have been evaluated for their ability to inhibit cancer cell proliferation.
- Anti-inflammatory Effects : Compounds with related structures have demonstrated the ability to reduce inflammation in various models.
The mechanism of action for this compound likely involves interaction with specific molecular targets such as receptors or enzymes. For example:
- Enzyme Inhibition : The compound may inhibit enzymes involved in disease pathways, leading to therapeutic effects.
- Receptor Modulation : It could modulate the activity of certain receptors that play roles in cellular signaling.
Synthesis Methods
The synthesis of this compound involves several steps:
- Formation of Intermediate Compounds : Starting from 2,6-dimethylpyrimidine and suitable halogenating agents to introduce the oxy group.
- Piperidine Ring Synthesis : Through cyclization reactions.
- Coupling Reaction : Combining the piperidine derivative with the isoxazole moiety under controlled conditions.
Comparison with Similar Compounds
To highlight the uniqueness and potential advantages of this compound, a comparison with similar compounds is summarized below:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(2-(4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one | Contains piperidine and pyrimidine structures | Antioxidant, anti-inflammatory |
| Pyrimethamine | A pyrimidine derivative used as an antimalarial | Antiprotozoal activity |
| 5-Fluorouracil | A fluorinated pyrimidine used in cancer therapy | Anticancer activity |
These comparisons underscore the potential therapeutic applications of this compound based on its structural features.
Case Studies and Research Findings
Recent studies have evaluated the biological activity of related compounds through various assays:
- Antimicrobial Assays : Demonstrated significant inhibition against bacterial strains at concentrations as low as 10 µM.
- Cytotoxicity Tests : Showed that some derivatives had IC50 values below 20 µM against cancer cell lines.
- Inflammation Models : In vivo studies indicated a reduction in inflammatory markers when treated with related compounds.
Propiedades
IUPAC Name |
[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-10-8-15(18-12(3)17-10)22-13-4-6-20(7-5-13)16(21)14-9-11(2)23-19-14/h8-9,13H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQURTXBXLVHML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3=NOC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













